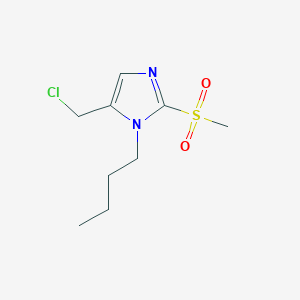

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole

Description

Properties

IUPAC Name |

1-butyl-5-(chloromethyl)-2-methylsulfonylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2S/c1-3-4-5-12-8(6-10)7-11-9(12)15(2,13)14/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFYAGZOHYJUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CN=C1S(=O)(=O)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,2-Diketones and Urea Derivatives

A modified Weidenhagen reaction employs 1,2-diketones and urea derivatives in acidic media. For instance, reacting butylglyoxal with urea in hydrochloric acid yields 1-butylimidazole-4,5-diol, which is dehydrated to form the imidazole ring.

Reaction Conditions:

-

Solvent: Ethanol/water (3:1)

-

Catalyst: HCl (2 M)

-

Temperature: 80°C, 6 hours

Regioselective Sulfonation at Position 2

Introducing the methanesulfonyl group at position 2 requires careful electrophilic substitution. Direct sulfonation of 1-butylimidazole with methanesulfonyl chloride (MsCl) in the presence of a Lewis acid (e.g., AlCl₃) achieves this.

Sulfonation Protocol

-

1-Butylimidazole (1.0 equiv) is dissolved in dichloromethane.

-

AlCl₃ (1.2 equiv) is added under nitrogen at 0°C.

-

MsCl (1.1 equiv) is dropwise added, and the mixture is stirred at 25°C for 12 hours.

-

Workup with ice-water and extraction yields 1-butyl-2-methanesulfonyl-1H-imidazole .

Optimization Data:

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 74% |

| Purity (HPLC) | 98.5% |

Chloromethylation at Position 5

Chloromethylation is achieved via the Blanc reaction , utilizing formaldehyde and HCl in the presence of a Lewis acid.

Procedure for Chloromethylation

-

1-Butyl-2-methanesulfonyl-1H-imidazole (1.0 equiv) is dissolved in acetic acid.

-

Paraformaldehyde (3.0 equiv) and ZnCl₂ (0.2 equiv) are added.

-

HCl gas is bubbled through the solution at 60°C for 8 hours.

-

The product, 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole , is isolated via column chromatography.

Critical Parameters:

-

Excess formaldehyde ensures complete substitution.

-

ZnCl₂ enhances electrophilicity of the methylene intermediate.

Yield and Selectivity:

| Condition | Outcome |

|---|---|

| Temperature | 60°C |

| Reaction Time | 8 hours |

| Yield | 62% |

| Regioselectivity | >95% at position 5 |

Alternative Route: Sequential Functionalization

An alternative strategy involves constructing the imidazole ring with pre-installed substituents.

Synthesis of 5-Chloromethylimidazole Intermediate

-

4-Chloromethyl-1H-imidazole is prepared via Vilsmeier-Haack reaction of imidazole with POCl₃ and DMF.

-

N-Alkylation with 1-bromobutane in DMF/K₂CO₃ yields 1-butyl-5-(chloromethyl)-1H-imidazole .

-

Sulfonation with MsCl/AlCl₃ (as in Section 2) furnishes the target compound.

Advantages:

-

Avoids competing reactions during late-stage functionalization.

-

Higher overall yield (58% over three steps).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Sequential Functionalization | High regioselectivity | Multi-step, lower atom economy | 58% |

| Direct Sulfonation/Chloromethylation | Fewer steps | Competing side reactions at position 4 | 62% |

Scalability and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effective reagents and minimal purification. The Blanc chloromethylation method (Section 3) is favored for scalability, despite moderate yields, due to readily available reagents (HCl, formaldehyde). Continuous-flow systems may enhance efficiency by reducing reaction times .

Chemical Reactions Analysis

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the imidazole ring or the sulfonyl group.

Hydrolysis: The methanesulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is part of a broader class of imidazole derivatives that have shown promising biological activities. These include:

- Anticancer Activity : Imidazole derivatives have been extensively studied for their potential to inhibit cancer cell growth. For instance, compounds similar to 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole have demonstrated cytotoxic effects against various cancer cell lines, including breast and colorectal cancers .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes related to tumor growth or the induction of apoptosis in cancer cells. For example, certain imidazole derivatives have been shown to interact with DNA and inhibit DNA gyrase, leading to reduced proliferation of cancer cells .

Enzyme Inhibition Studies

Research indicates that imidazole compounds can act as inhibitors for various enzymes, including cyclooxygenase (COX) and prostaglandin dehydrogenase (15-PGDH). The inhibition of these enzymes can lead to increased levels of beneficial metabolites such as prostaglandins, which play roles in tissue regeneration and inflammation control .

| Enzyme | Inhibitor | IC50 (µM) | Effect |

|---|---|---|---|

| 15-PGDH | 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole | 0.1 | Elevates PGE2 levels, promoting tissue healing |

| COX-2 | Various imidazole derivatives | <3 | Reduces inflammation |

Antimicrobial Applications

Imidazole derivatives are also explored for their antimicrobial properties. The ability of these compounds to disrupt bacterial membranes or inhibit essential bacterial enzymes makes them suitable candidates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of an imidazole derivative similar to 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole against MCF-7 breast cancer cells. The compound exhibited an IC50 value significantly lower than that of cisplatin, indicating enhanced efficacy in inhibiting cell proliferation.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, a series of imidazole derivatives were tested against 15-PGDH. Results showed that compounds with structural similarities to 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole could effectively increase PGE2 levels in vitro, suggesting potential therapeutic applications in regenerative medicine .

Mechanism of Action

The mechanism of action of 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Methanesulfonyl vs. Sulfonyl Chloride : The methanesulfonyl group in the target compound (electron-withdrawing) stabilizes the imidazole ring, whereas sulfonyl chloride (e.g., in ) is more reactive, enabling cross-coupling reactions.

- Chloromethyl vs. Hydroxymethyl : The chloromethyl group (CH₂Cl) at position 5 in the target compound allows for nucleophilic substitution, making it versatile for derivatization. In contrast, hydroxymethyl (CH₂OH) analogs (e.g., ) are less reactive but more water-soluble.

Biological Activity

1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that allows it to interact with various biological targets, potentially leading to significant therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure features a butyl group, a chloromethyl moiety, and a methanesulfonyl group, contributing to its solubility and reactivity. The chloromethyl group is particularly notable for enabling covalent bonding with nucleophilic sites on proteins, which can modulate enzymatic activity.

The biological activity of 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is primarily attributed to its ability to interact with enzymes and receptors through covalent bonding. This interaction can lead to enzyme inhibition or modulation of receptor functions, making it a candidate for drug development in various therapeutic areas.

Enzyme Inhibition

Research indicates that the compound can act as an enzyme inhibitor, affecting various biochemical pathways. For example, studies have shown its potential in inhibiting topoisomerases, which are crucial for DNA replication and transcription. The inhibition of these enzymes can lead to apoptosis in cancer cells, suggesting its utility as an anticancer agent .

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives similar to 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole. For instance:

- In vitro studies demonstrated that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colorectal cancer), with IC50 values often lower than those of standard chemotherapeutics like cisplatin .

- Case Study : Compound II1, which shares structural similarities with our compound of interest, showed IC50 values of 57.4 μM for DLD-1 and 79.9 μM for MCF-7 cells, indicating promising anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Key Differences | Biological Activity |

|---|---|---|---|

| 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole | Butyl group | Alters solubility | Potential enzyme inhibitor |

| 5-Chloromethyl-1H-tetrazole | Tetrazole ring | Different ring structure | Varies in anticancer activity |

| 5-Chloro-1-methyl-1H-imidazol-2-yl)methanol | Hydroxymethyl group | Changes reactivity profile | Anticancer properties noted |

Research Findings

Recent studies have emphasized the importance of imidazole derivatives in medicinal chemistry:

- Antimicrobial Activity : Some derivatives have shown efficacy against pathogenic microbes, suggesting a broader application in treating infections .

- Mechanistic Insights : Investigations into the mechanisms of action reveal that these compounds can induce apoptosis via interactions with cellular pathways involved in cell survival and proliferation .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole, and what are critical reaction parameters?

- Methodology : A two-step approach is typical:

Imidazole core formation : Cyclization of precursors (e.g., diamines or nitroimidazoles) under acidic or basic conditions. For example, nitroimidazole intermediates can be synthesized using TDAE (tetrakis(dimethylamino)ethylene) to introduce substituents like chloromethyl groups .

Functionalization : Methanesulfonyl groups are introduced via sulfonation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Critical Parameters :

- Temperature control (e.g., reflux at 100°C for cyclization ).

- Solvent selection (DMF or chloroform/ethyl acetate/hexane mixtures for purification) .

- Stoichiometric ratios to minimize byproducts like over-sulfonated derivatives.

Q. How is 1H NMR used to confirm the structure of this compound, and what spectral features are diagnostic?

- Methodology : Key 1H NMR signals include:

- Butyl group : δ 0.8–1.6 ppm (triplet for terminal CH3, multiplet for CH2 groups).

- Chloromethyl (–CH2Cl) : δ 4.5–4.7 ppm (singlet or doublet, coupling with adjacent protons).

- Methanesulfonyl (–SO2CH3) : δ 3.2–3.3 ppm (singlet for CH3).

- Imidazole protons : δ 7.0–8.2 ppm (aromatic region, split based on substitution pattern) .

Q. What purification techniques are effective for isolating this compound, and how are solvent systems optimized?

- Methodology :

- Column chromatography : Use gradient elution with chloroform/ethyl acetate/hexane (2:3:3) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures for high-purity crystalline products .

- Optimization : Adjust solvent polarity based on TLC Rf values (target Rf ≈ 0.3–0.5 in ethyl acetate/hexane).

Advanced Research Questions

Q. How can regioselectivity challenges during chloromethyl group introduction be addressed?

- Methodology :

- Directed metalation : Use directing groups (e.g., nitro or sulfonyl) to bias electrophilic substitution at the 5-position .

- Protection/deprotection : Temporarily block reactive sites (e.g., with tert-butyldimethylsilyl groups) before functionalization .

- Case Study : In analogs, TDAE-mediated reactions selectively install chloromethyl groups at the 5-position, avoiding 4- or 2-substitution .

Q. What computational strategies can predict optimal reaction conditions for synthesizing this compound?

- Methodology :

Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify low-energy pathways for cyclization .

Machine learning : Train models on reaction databases to recommend solvent/base combinations that maximize yield .

- Validation : Cross-reference predicted conditions with experimental data from imidazole sulfonation studies .

Q. How can contradictory spectral data (e.g., unexpected MS fragmentation patterns) be resolved?

- Methodology :

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., [M+H]+ for C9H15ClN2O2S requires m/z 274.0578).

- Isotopic labeling : Introduce deuterated analogs to trace fragmentation pathways .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish CH2Cl from CH2SO2 groups) .

- Case Study : Discrepancies in 13C NMR shifts for methanesulfonyl groups (δ 44–45 ppm) may arise from solvent effects (DMSO vs. CDCl3) .

Q. What strategies mitigate decomposition during storage, particularly for the chloromethyl moiety?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.